ZLN024 hydrochloride was identified through high-throughput screening as a novel AMPK activator. It belongs to a class of compounds known for their ability to modulate enzyme activity via allosteric mechanisms, specifically targeting the AMPK heterotrimeric complexes. The compound's chemical structure is characterized by a molecular weight of 325.2 g/mol, which facilitates its interaction with AMPK .
The synthesis of ZLN024 hydrochloride involves several steps that typically include the formation of key intermediates followed by final modifications to yield the active compound. While specific synthetic routes are proprietary, general methodologies for synthesizing similar small-molecule AMPK activators often include:
The precise reaction conditions, including temperature and solvent choice, are optimized based on the desired yield and purity of ZLN024 hydrochloride.
The molecular structure of ZLN024 hydrochloride can be depicted as follows:
The structure features specific functional groups that facilitate its binding to the allosteric site of AMPK, promoting conformational changes crucial for its activation. Detailed structural analyses often utilize techniques such as X-ray crystallography or NMR spectroscopy to elucidate the spatial arrangement of atoms within the molecule .
ZLN024 hydrochloride primarily functions through allosteric modulation rather than direct covalent modification of AMPK. Key reactions include:
These interactions enhance the kinase activity of AMPK, promoting metabolic effects such as increased fatty acid oxidation and improved glucose uptake in cells.
The mechanism by which ZLN024 hydrochloride activates AMPK involves several critical steps:
Research indicates that ZLN024 can significantly enhance AMPK activity in various cell types, demonstrating its potential utility in metabolic research .
ZLN024 hydrochloride exhibits several notable physical and chemical properties:
Characterization techniques such as mass spectrometry and infrared spectroscopy are commonly employed to confirm these properties .
ZLN024 hydrochloride has several promising applications in scientific research:
ZLN024 hydrochloride (2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride) is a direct small-molecule allosteric activator of AMP-activated protein kinase (AMPK). Biochemical studies using recombinant AMPK heterotrimers demonstrate that ZLN024 binds at the interface between the kinase domain (KD) of the α-subunit and the carbohydrate-binding module (CBM) of the β-subunit. This binding induces conformational changes that stabilize the interaction between these domains, leading to enzymatic activation independent of cellular energy status. Crucially, ZLN024 stimulates kinase activity only in pre-phosphorylated AMPK complexes, increasing α1β1γ1 activity by 1.5-fold and α2β1γ1 activity by 1.7-fold, with half-maximal effective concentrations (EC₅₀) of 0.42 μM and 0.95 μM, respectively [1] [2] [3].
Unlike indirect AMPK activators (e.g., metformin), which act by increasing cellular AMP:ATP ratios, ZLN024 exerts no detectable effect on mitochondrial function or ADP:ATP ratios. This specificity was validated in L6 myotubes, where ZLN024 stimulated glucose uptake and fatty acid oxidation without altering adenine nucleotide concentrations [1] [3]. Homogeneous scintillation proximity assays (SPA) confirmed that ZLN024 directly activates truncated α1 subunit constructs (α1(1–394) and α1(1–335)) but fails to activate α1(1–312), indicating that residues 312–335 are critical for its allosteric mechanism [1] [3].
Table 1: Allosteric Activation Profiles of ZLN024 Hydrochloride on AMPK Heterotrimers
AMPK Isoform | Fold Activation | EC₅₀ (μM) | Key Functional Outcome |
---|---|---|---|
α1β1γ1 | 1.5x | 0.42 | Enhanced glucose uptake |
α2β1γ1 | 1.7x | 0.95 | Fatty acid oxidation |
α1β2γ1 | 1.4x | 1.1 | Reduced glucose output |
α2β2γ1 | 1.8x | 0.13 | ACC phosphorylation |
ZLN024 exhibits distinct potency across AMPK heterotrimers due to isoform-specific structural variations. The β-subunit plays a pivotal role in this selectivity: complexes containing β1 (e.g., α1β1γ1, α2β1γ1) show higher sensitivity to ZLN024 than those with β2 (EC₅₀ = 1.1 μM for α1β2γ1). Notably, α2β2γ1 displays exceptional sensitivity (EC₅₀ = 0.13 μM), suggesting synergistic effects between α2 and β2 subunits [1] [8] [10]. Structural analyses reveal that the β-subunit CBM acts as a "scaffold" for ZLN024 binding. The compound stabilizes interactions between the α-KD and β-CBM, preventing phosphatase access to Thr-172 and enhancing kinase activity. Mutagenesis studies further indicate that residues within the α-linker region (e.g., α1-312–335) are essential for transduction of allosteric signals induced by ZLN024 [1] [6] [10].
Beyond allosteric activation, ZLN024 sustains AMPK activity by inhibiting dephosphorylation of Thr-172—a residue whose phosphorylation is indispensable for AMPK activation. Protein phosphatase 2C alpha (PP2Cα) is a major negative regulator of AMPK that dephosphorylates pThr-172. In vitro assays demonstrate that ZLN024 reduces PP2Cα activity by 40–60% at physiologically relevant concentrations (1–10 μM), thereby preserving AMPK in its phosphorylated, active state [1] [3] [6]. This mechanism operates independently of AMP:ATP ratios, as ZLN024 does not alter cellular nucleotide levels. PP2Cα is overexpressed in metabolic disorders like insulin resistance, where it impairs insulin signaling cascades [5]. By blocking PP2Cα, ZLN024 counteracts this pathological mechanism, enhancing insulin sensitivity in hepatocytes and myotubes [1] [5].
Thr-172 phosphorylation within the AMPK α-subunit activation loop is essential for ZLN024-mediated activation. Structural studies confirm that ZLN024 cannot activate non-phosphorylated Thr-172 AMPK, even in the presence of AMP or synthetic activators [3] [4] [6]. Activation requires prior phosphorylation by upstream kinases—primarily LKB1 or CaMKKβ. In cells lacking both kinases (e.g., LKB1-null tumors), ZLN024 fails to activate AMPK, underscoring the non-redundant role of Thr-172 modification [6].
Once phosphorylated, ZLN024 binding stabilizes the active conformation of the activation loop, shielding pThr-172 from phosphatases. This dual mechanism—upstream kinase dependency combined with phosphatase inhibition—enables sustained AMPK signaling. In db/db mice, chronic ZLN024 treatment (15 mg/kg/day) increased phospho-Thr-172 levels in liver and muscle tissues, correlating with enhanced phosphorylation of acetyl-CoA carboxylase (ACC), reduced hepatic gluconeogenic genes (G6Pase), and elevated fatty acid oxidation genes [1] [3] [7].
Table 2: Requirements for AMPK Activation by ZLN024 Hydrochloride
Condition | AMPK Activity | Mechanistic Basis |
---|---|---|
Non-phosphorylated Thr-172 | No activation | ZLN024 requires pre-phosphorylation for effect |
LKB1/CaMKKβ-deficient cells | No activation | Upstream kinases indispensable for priming |
PP2Cα inhibition | Sustained activity | Blocks dephosphorylation of pThr-172 |
AMP co-binding | Synergistic | Enhances protection against phosphatases |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7